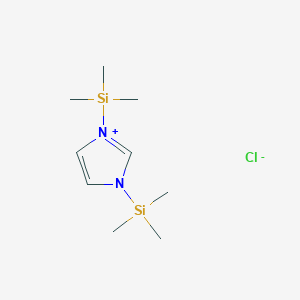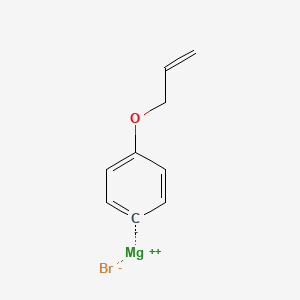
(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone is a synthetic organic compound characterized by the presence of fluorine atoms on the phenyl ring, an imino group, and a lambda6-sulfanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluoroaniline and a suitable sulfonyl chloride.
Formation of Imino Group: The aniline derivative undergoes a reaction with a formylating agent to introduce the imino group.
Sulfonation: The imino compound is then reacted with the sulfonyl chloride under controlled conditions to form the lambda6-sulfanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its biological activity or as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluorophenyl)methylsulfanone: Lacks the imino group.
(2,3-Difluorophenyl)(imino)methylsulfone: Contains a sulfone instead of a lambda6-sulfanone.
(2,3-Difluorophenyl)(imino)methyl-thioether: Contains a thioether group instead of a lambda6-sulfanone.
Uniqueness
(2,3-Difluorophenyl)(imino)methyl-lambda6-sulfanone is unique due to the combination of its structural features, including the presence of fluorine atoms, an imino group, and a lambda6-sulfanone moiety
Properties
Molecular Formula |
C7H7F2NOS |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
(2,3-difluorophenyl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H7F2NOS/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
InChI Key |
ZEXLVSYFYRKHTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13450078.png)




![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)


![2-[(2R)-2-hydroxypropoxy]phenol](/img/structure/B13450119.png)

![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)

![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(thiophene-2-carboxamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B13450152.png)
